molecular formula C10H11NO3 B13052237 Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

Cat. No.: B13052237
M. Wt: 193.20 g/mol
InChI Key: RKNYRLQHRNHEPV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an amino group at the 3-position and a carboxylate ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in the formation of the desired benzofuran compound in a shorter time compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4,8H,5,11H2,1H3

InChI Key

RKNYRLQHRNHEPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC2N

Origin of Product

United States

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